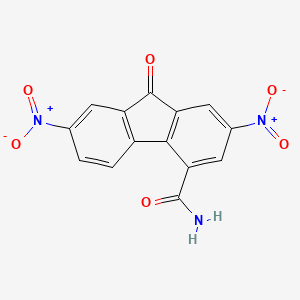
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- is a complex organic compound with the molecular formula C14H7N3O6. This compound is characterized by its unique structure, which includes a fluorene backbone with carboxamide and nitro functional groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- typically involves multiple steps One common method starts with the nitration of fluorene to introduce nitro groups at the 2 and 7 positions This is followed by oxidation to form the 9-oxo group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding amines, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboxamide group may also play a role in binding to specific proteins or enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenone-4-carboxylic acid: Similar structure but lacks the nitro groups.
2,7-Dinitrofluorene: Similar nitro substitution but lacks the carboxamide and oxo groups.
4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide: Similar nitro and oxo groups but with additional carboxamide groups.
Uniqueness
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
84409-00-7 |
|---|---|
Molecular Formula |
C14H7N3O6 |
Molecular Weight |
313.22 g/mol |
IUPAC Name |
2,7-dinitro-9-oxofluorene-4-carboxamide |
InChI |
InChI=1S/C14H7N3O6/c15-14(19)11-5-7(17(22)23)4-10-12(11)8-2-1-6(16(20)21)3-9(8)13(10)18/h1-5H,(H2,15,19) |
InChI Key |
UWPODDHYRGZSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















